VH032

Übersicht

Beschreibung

VH032 is a small molecule ligand designed to bind to the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system, responsible for the degradation of hypoxia-inducible factor (HIF) proteins under normoxic conditions . This compound is commonly used in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that can induce the degradation of target proteins by recruiting them to the ubiquitin-proteasome system .

Vorbereitungsmethoden

Die Synthese von VH032 umfasst mehrere Schritte, die von kommerziell erhältlichen Materialien ausgehen. Ein wichtiger Schritt ist die C–H-Arylierung von 4-Methylthiazol, die mit Palladium(II)-acetat oder Pd-PEPPSI-IPr als Katalysatoren durchgeführt werden kann . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

- Schutz der benzylischen Aminogruppe mit N-Boc-L-4-Hydroxyprolin.

- Arylierung von 4-Methylthiazol.

- Entschützung der benzylischen Aminogruppe.

- Amidierungsreaktion zur Bildung des Endprodukts .

Industrielle Produktionsverfahren für this compound sind nicht weit verbreitet dokumentiert, aber die Laborsynthese kann auf die Produktion von Mehrgrammmengen mit Gesamtausbeuten von etwa 56 % hochskaliert werden .

Analyse Chemischer Reaktionen

VH032 durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die primäre Aminfunktionshand ermöglicht eine einfache Konjugation an einen Zielproteinliganden.

Amidierungsreaktionen: Bildung von Amidbindungen während des Syntheseprozesses.

Arylierungen: Wichtiger Schritt in der Synthese, der die Arylierung von 4-Methylthiazol beinhaltet.

Häufig verwendete Reagenzien in diesen Reaktionen sind Palladium(II)-acetat, N-Boc-L-4-Hydroxyprolin und verschiedene Lösungsmittel, die für die Reaktionsbedingungen geeignet sind . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen this compound-Verbindung führen .

Wissenschaftliche Forschungsanwendungen

Proteolysis Targeting Chimeras (PROTACs)

One of the most promising applications of VH032 is its incorporation into PROTACs, which are bifunctional molecules designed to target specific proteins for degradation. PROTACs utilize ligands like this compound to recruit E3 ligases such as VHL, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins. Research has demonstrated the effectiveness of this compound in developing PROTACs targeting various proteins, including kinases and transcription factors .

Table 1: Summary of PROTAC Applications Involving this compound

| Target Protein | Application | Outcome |

|---|---|---|

| Bromodomain proteins | Cancer therapy | Effective degradation observed |

| Estrogen Receptor α | Hormonal therapies | Successful development of degraders |

| Other kinases | Targeted protein degradation | Enhanced specificity and efficacy |

High-Throughput Screening

This compound has been utilized in high-throughput screening assays to identify novel VHL ligands. The development of a BODIPY FL this compound probe has enabled sensitive detection of VHL interactions through time-resolved fluorescence resonance energy transfer (TR-FRET) assays. This probe exhibits high affinity for VHL and is resistant to assay interference, making it suitable for large-scale ligand identification .

Case Study 1: This compound in Cancer Research

A study investigated the role of this compound in enhancing the therapeutic efficacy of cancer treatments by stabilizing HIF-α. The results indicated that this compound could improve tumor oxygenation and reduce tumor growth in preclinical models, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Development of Novel PROTACs

Researchers developed bispecific estrogen receptor α degraders incorporating this compound as a ligand. These degraders showed significant activity against estrogen receptor-positive cancers, highlighting the versatility of this compound in targeted therapy development .

Wirkmechanismus

VH032 exerts its effects by binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding inhibits the interaction between VHL and hypoxia-inducible factor (HIF) proteins, leading to the stabilization of HIF proteins under normoxic conditions . The molecular targets involved include the VHL protein and HIF proteins, and the pathway involves the ubiquitin-proteasome system .

Vergleich Mit ähnlichen Verbindungen

VH032 wird häufig mit anderen VHL-Liganden wie VH298 und VH101 verglichen. Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Bindungsaffinität und ihren spezifischen Anwendungen . VH298 ist beispielsweise ein potenterer Inhibitor der VHL-HIF-Interaktion und hat gezeigt, dass es den VHL-Proteinspiegel effektiver erhöht als this compound . VH101 hingegen wird bei der Entwicklung von PROTACs verwendet, die auf verschiedene Proteine abzielen .

Ähnliche Verbindungen sind:

VH298: Ein potenterer VHL-Inhibitor.

VH101: Wird bei der Entwicklung von PROTACs verwendet, die auf verschiedene Proteine abzielen.

This compound zeichnet sich durch seine spezifische Konstruktion für eine einfache Konjugation an Zielproteinliganden aus, wodurch es zu einem vielseitigen Werkzeug bei der Entwicklung von PROTACs wird .

Biologische Aktivität

VH032 is a small-molecule inhibitor that targets the von Hippel-Lindau (VHL) protein, playing a significant role in the regulation of hypoxia-inducible factors (HIFs). This compound has garnered attention for its potential therapeutic applications, particularly in conditions like anemia and mitochondrial diseases, by mimicking the cellular response to hypoxia. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular proteomes, and implications for drug development.

This compound functions primarily by inhibiting the interaction between VHL and HIF-α subunits. Normally, VHL facilitates the ubiquitination and degradation of HIF-α under normoxic conditions. By blocking this interaction, this compound stabilizes HIF-α, leading to an increase in HIF target gene expression associated with the hypoxic response.

Key Findings on this compound's Mechanism:

- Induction of Hypoxic Response : this compound activates the transcriptional response to hypoxia similar to that induced by actual low oxygen levels (1% O2) or by prolyl hydroxylase domain (PHD) inhibitors like IOX2 .

- Proteomic Changes : Quantitative mass spectrometry analysis revealed that this compound treatment leads to distinct changes in the cellular proteome. Notably, it increases VHL protein levels without altering mRNA levels, indicating a stabilization effect on specific VHL isoforms .

Case Studies and Experimental Data

-

Proteomic Analysis :

- A study utilized tandem mass tag (TMT) labeling to analyze proteomic changes in cells treated with this compound compared to hypoxia and IOX2 treatment. The findings demonstrated that this compound selectively activated the HIF response with a lower correlation to hypoxia than IOX2 .

- Specifically, this compound increased VHL protein abundance significantly (1.59-fold increase) relative to controls after 24 hours of treatment, while hypoxia led to a decrease in VHL levels .

- Binding Affinity :

Table: Summary of Biological Activities of this compound

Applications in Drug Development

This compound serves as a critical component in developing proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The compound's ability to act as a ligand for VHL makes it an attractive candidate for creating new therapeutic agents targeting various diseases.

Synthesis and Functionalization

Recent advancements have led to the synthesis of functionalized derivatives of this compound, enhancing its utility in PROTAC research. For instance, modifications such as amine alkyl linkers have been explored to optimize its effectiveness in degrading target proteins like BRD4 in cancer cells .

Eigenschaften

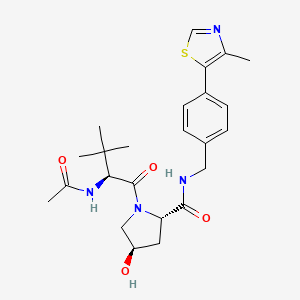

IUPAC Name |

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O4S/c1-14-20(33-13-26-14)17-8-6-16(7-9-17)11-25-22(31)19-10-18(30)12-28(19)23(32)21(24(3,4)5)27-15(2)29/h6-9,13,18-19,21,30H,10-12H2,1-5H3,(H,25,31)(H,27,29)/t18-,19+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVIEZBZIUKYOG-SVFBPWRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.